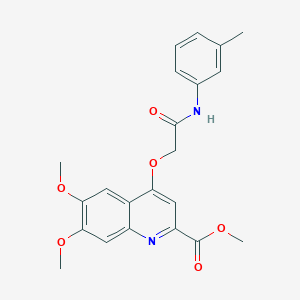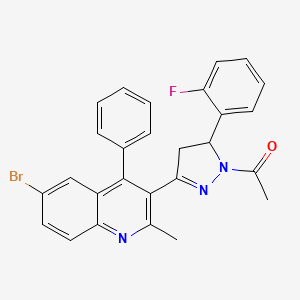
1-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemicals known for their complex molecular structures and potential applications in various fields, including medicinal chemistry. It is characterized by the presence of multiple functional groups and a heterocyclic backbone.
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions, often starting from simpler molecules, and employing techniques like cyclocondensation, reflux conditions, and the use of specific reagents like hydrazine hydrate and propionic acid (Kedjadja et al., 2015).
Molecular Structure Analysis
Studies have employed techniques like X-ray diffraction (XRD), FT-IR spectroscopy, and computational methods (e.g., Gaussian09 software) to elucidate the molecular structure of similar compounds (Mary et al., 2015). These analyses reveal details about bond lengths, angles, and the overall three-dimensional arrangement of atoms in the molecule.
Chemical Reactions and Properties
The compound's reactivity is influenced by its functional groups. For instance, the presence of carbonyl groups and pyrazole rings can facilitate reactions like alkylation, cycloaddition, and condensation. The electronegativity of these groups also impacts the compound's chemical behavior (Mary et al., 2015).
Physical Properties Analysis
Physical properties like melting point, solubility, and crystalline structure can be inferred from the compound's molecular structure. The presence of various substituents and functional groups affects these properties significantly.
Chemical Properties Analysis
Chemical properties, such as stability, reactivity, and potential biological activity, are derived from structural analyses and empirical testing. For example, molecular docking studies suggest that compounds with similar structures might exhibit inhibitory activity against specific enzymes, indicating potential medicinal applications (Mary et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Research on related compounds highlights their structural novelty and potential applications in various fields. The synthesis of N-substituted pyrazolines, including compounds with similar structural features, has been explored, demonstrating the diverse synthetic routes and the impact of substituents on molecular architecture (Loh et al., 2013). These structural studies provide insights into the geometry and electronic properties of such compounds, which are crucial for understanding their reactivity and potential applications.
Antimicrobial Applications
The antimicrobial activity of quinoline-pyrazoline-based compounds has been a significant area of research. Novel compounds in this category have demonstrated promising antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Ansari & Khan, 2017). These findings are crucial for the pharmaceutical industry, especially in the context of rising antimicrobial resistance.
Molecular Docking and Potential Therapeutic Applications
Molecular docking studies of similar compounds have suggested potential inhibitory activity against therapeutic targets, indicating possible applications in drug development, especially as anti-neoplastic agents (Mary et al., 2015). These studies are pivotal for understanding the interaction mechanisms of these compounds with biological molecules, guiding the design of more effective therapeutic agents.
Nonlinear Optical Properties
The exploration of nonlinear optical properties in related compounds, facilitated by detailed computational and experimental analyses, has revealed their potential in nonlinear optics applications. The determination of hyperpolarizability and charge transfer mechanisms provides a foundation for developing new materials for optical technologies (Mary et al., 2015).
Eigenschaften
IUPAC Name |
1-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21BrFN3O/c1-16-26(24-15-25(32(31-24)17(2)33)20-10-6-7-11-22(20)29)27(18-8-4-3-5-9-18)21-14-19(28)12-13-23(21)30-16/h3-14,25H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVYBULOEFHUGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=CC=C5F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methylpropanamide](/img/structure/B2495645.png)

![1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2495649.png)
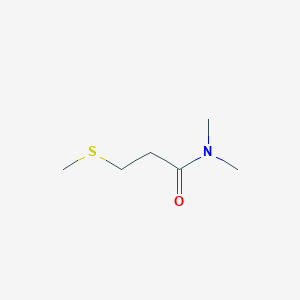

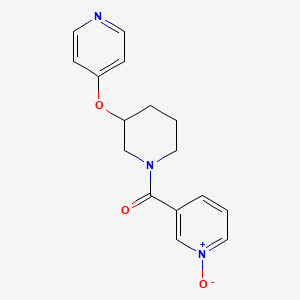
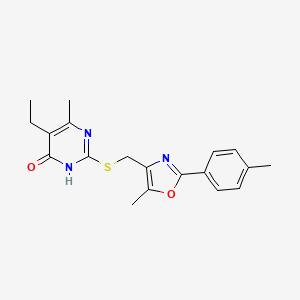
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2495656.png)

![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2495659.png)
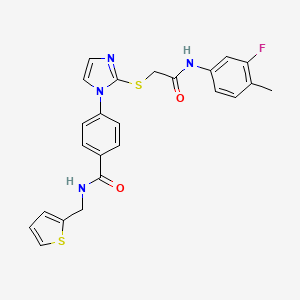
![tert-butyl N-[3-(cyanomethyl)cyclobutyl]carbamate](/img/structure/B2495664.png)
